molecular formula C13H11ClN4O B6358234 7-[1-(4-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 165383-12-0

7-[1-(4-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B6358234
M. Wt: 274.70 g/mol
InChI Key: FCEPUTGEUCVRRI-UHFFFAOYSA-N
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Patent
US06225469B1

Procedure details

A solution of diisopropyl azodicarboxylate (11 g, 1.1 eq) in toluene (20 ml) was added dropwise to a stirred mixture of 1-(1,2,4-triazolo[1,5-a]pyrimidin-7-yl)ethanol (8.1 g, recrystallised from tetrahydrofuran, 49 mmol), 4-chlorophenol (6.35 g, 1 eg), triphenylphosphine (12.95 g, 1 eq) and toluene (200 ml) under nitrogen at 0-5° C. and the mixture then stirred at ambient temperature overnight. Magnesium chloride (9.5 g, -˜2 eq) was added and the stirred mixture heated under reflux for 1.5 hours, cooled to −5° C. and filtered, washing the filter pad with further toluene (2×50 ml). ml). The combined filtrate was washed with water (2×200 ml), sodium hydroxide solution (1M, 2×50 ml), and then water (2×50 ml) and then the solvent evaporated. Propan-2-ol (50 ml) was added to the residue and the solvent evaporated; this was repeated. The residue was dissolved in propan-2-ol (50 ml), seeded with a crystal of product, and left to stand at 0-5° C. for 72 hours. The product was collected by filtration, washed with cold propan-2-ol (2×20 ml) and dried in vacuo to yield 7-[1-(4-chlorophenoxy)ethyl]1,2,4-triazolo[1,5-a]pyrimidine (7.1 g, 53%), which was analysed for triphenylphosphine oxide content.
Quantity
11 g
Type
reactant
Reaction Step One
Name
1-(1,2,4-triazolo[1,5-a]pyrimidin-7-yl)ethanol
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
12.95 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N(C(OC(C)C)=O)=NC(OC(C)C)=O.[N:15]1[N:19]2[C:20]([CH:24]([OH:26])[CH3:25])=[CH:21][CH:22]=[N:23][C:18]2=[N:17][CH:16]=1.[Cl:27][C:28]1[CH:33]=[CH:32][C:31](O)=[CH:30][CH:29]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cl-].[Mg+2].[Cl-]>C1(C)C=CC=CC=1>[Cl:27][C:28]1[CH:33]=[CH:32][C:31]([O:26][CH:24]([C:20]2[N:19]3[N:15]=[CH:16][N:17]=[C:18]3[N:23]=[CH:22][CH:21]=2)[CH3:25])=[CH:30][CH:29]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C
Name
1-(1,2,4-triazolo[1,5-a]pyrimidin-7-yl)ethanol
Quantity
8.1 g
Type
reactant
Smiles
N1=CN=C2N1C(=CC=N2)C(C)O
Name
Quantity
6.35 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
12.95 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
9.5 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture then stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the stirred mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −5° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washing the filter pad with further toluene (2×50 ml)
WASH
Type
WASH
Details
The combined filtrate was washed with water (2×200 ml), sodium hydroxide solution (1M, 2×50 ml)
CUSTOM
Type
CUSTOM
Details
water (2×50 ml) and then the solvent evaporated
ADDITION
Type
ADDITION
Details
Propan-2-ol (50 ml) was added to the residue
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in propan-2-ol (50 ml)
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand at 0-5° C. for 72 hours
Duration
72 h
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with cold propan-2-ol (2×20 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(OC(C)C2=CC=NC=3N2N=CN3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.